molecular formula C12H14BrNO3 B1452872 Methyl 2-bromo-4-morpholinobenzenecarboxylate CAS No. 1092352-96-9

Methyl 2-bromo-4-morpholinobenzenecarboxylate

Cat. No.: B1452872
CAS No.: 1092352-96-9
M. Wt: 300.15 g/mol
InChI Key: RCFNFAXOFLZORU-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 2-bromo-4-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-16-12(15)10-3-2-9(8-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFNFAXOFLZORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-morpholinobenzenecarboxylate typically involves the bromination of a precursor compound followed by esterification.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial-grade reagents and equipment to ensure the efficient and safe production of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-4-morpholinobenzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-bromo-4-morpholinobenzenecarboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-morpholinobenzenecarboxylate involves its interaction with specific molecular targets. The bromine atom and the morpholine group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and proteins, affecting their function and activity. The pathways involved include nucleophilic substitution and esterification reactions .

Comparison with Similar Compounds

  • Methyl 2-chloro-4-morpholinobenzenecarboxylate
  • Methyl 2-fluoro-4-morpholinobenzenecarboxylate
  • Methyl 2-iodo-4-morpholinobenzenecarboxylate

Comparison: Methyl 2-bromo-4-morpholinobenzenecarboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative has different reactivity patterns and can participate in distinct chemical reactions. This uniqueness makes it valuable in specific research and industrial applications .

Biological Activity

Methyl 2-bromo-4-morpholinobenzenecarboxylate (CAS No. 1092352-96-9) is an organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, mechanisms, and comparative studies with similar compounds.

Molecular Formula: C12_{12}H14_{14}BrNO3_3
Molecular Weight: 300.15 g/mol

The synthesis typically involves bromination of a precursor compound followed by esterification. The compound's unique structure, featuring a bromine atom and a morpholine group, contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and proteins. The bromine atom facilitates nucleophilic substitution reactions, while the morpholine moiety enhances binding affinity to biological receptors. This interaction can lead to modulation of various biochemical pathways, making it a useful tool in proteomics and drug design.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity: Preliminary studies indicate potential antimicrobial effects against various pathogens. The compound's ability to inhibit bacterial growth has been documented in several assays.
  • Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation, suggesting that this compound may also possess this property.
  • Enzyme Inhibition: The compound's structural features allow it to act as an inhibitor for certain enzymes, which can be beneficial in therapeutic applications targeting specific diseases .

Comparative Studies

Comparative analysis with similar compounds reveals distinct characteristics of this compound:

CompoundStructureBiological ActivityKey Findings
Methyl 2-chloro-4-morpholinobenzenecarboxylateChloroModerate antimicrobialLess effective than the brominated variant
Methyl 2-fluoro-4-morpholinobenzenecarboxylateFluoroLow anti-inflammatoryLower binding affinity observed
Methyl 2-iodo-4-morpholinobenzenecarboxylateIodoHigh reactivity but less stabilityMore reactive but less selective in biological assays

Case Studies and Research Findings

  • Antimicrobial Efficacy: A study evaluated the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at varying concentrations, suggesting its potential as a lead compound in antibiotic development.
  • Enzyme Interaction Studies: Molecular docking studies have shown that the compound binds effectively to target enzymes involved in metabolic pathways. This interaction is crucial for designing inhibitors for diseases such as cancer and chronic inflammatory conditions.
  • Safety and Toxicity Assessments: Toxicity studies conducted on various cell lines revealed that at lower concentrations, this compound exhibited minimal cytotoxic effects, indicating a favorable safety profile for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-bromo-4-morpholinobenzenecarboxylate
Reactant of Route 2
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Methyl 2-bromo-4-morpholinobenzenecarboxylate

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